7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine

Catalog No.
S821317
CAS No.
1593552-66-9
M.F
C7H7BrN2S
M. Wt
231.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine

CAS Number

1593552-66-9

Product Name

7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine

IUPAC Name

7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine

Molecular Formula

C7H7BrN2S

Molecular Weight

231.12 g/mol

InChI

InChI=1S/C7H7BrN2S/c8-5-3-6-7(10-4-5)11-2-1-9-6/h3-4,9H,1-2H2

InChI Key

VNAPXIGWTYUSTL-UHFFFAOYSA-N

SMILES

C1CSC2=C(N1)C=C(C=N2)Br

Canonical SMILES

C1CSC2=C(N1)C=C(C=N2)Br

Cancer Research

Application Summary: This compound has been investigated for its potential anti-cancer properties.

Experimental Procedures: Researchers have synthesized new derivatives and tested them against various cancer cell lines using cell viability assays.

Results and Outcomes: Some derivatives exhibited significant cytotoxicity against specific cancer cells, indicating potential as anti-cancer agents .

Cardiovascular Therapeutics

Application Summary: The compound’s derivatives are explored for their cardiovascular therapeutic effects, particularly as smooth muscle relaxants and potassium channel-opening agents.

Experimental Procedures: In vitro pharmacological studies and in vivo animal models have been used to assess the cardiovascular effects.

Results and Outcomes: Certain derivatives have shown promise in preclinical models as potential treatments for cardiovascular diseases .

Antimicrobial Activity

Application Summary: The antimicrobial potential of this compound and its derivatives has been a subject of study due to the increasing need for new antibiotics.

Experimental Procedures: Microbial cultures are exposed to various concentrations of the compound to determine its efficacy in inhibiting growth.

Results and Outcomes: Preliminary results have shown that some derivatives possess antibacterial and antifungal activities, warranting further investigation .

Neuropharmacology

Application Summary: Neuropharmacological applications include exploring the compound’s effects on neurotransmitter systems and potential as a treatment for neurodegenerative diseases.

Experimental Procedures: Behavioral studies in animal models, along with biochemical assays, are conducted to evaluate the compound’s neuropharmacological profile.

Results and Outcomes: The compound has shown to modulate neurotransmitter systems, suggesting potential therapeutic benefits for neurodegenerative disorders .

Enzyme Inhibition

Application Summary: The compound is studied for its ability to inhibit enzymes that are therapeutic targets for various diseases.

Experimental Procedures: Enzymatic assays are performed to measure the inhibitory effects of the compound on target enzymes.

Results and Outcomes: Some derivatives have been identified as potent enzyme inhibitors, which could lead to the development of new drugs .

Material Science

Application Summary: In material science, the compound’s derivatives are evaluated for their electrical and optical properties for potential use in electronic devices.

Experimental Procedures: Electrical conductivity tests and spectroscopic analyses are conducted on materials derived from the compound.

Results and Outcomes: Derivatives have demonstrated unique electrical and photophysical properties, making them candidates for electronic material applications .

7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine is a heterocyclic compound featuring a pyridine ring fused with a thiazine structure. Its chemical formula is C₇H₇BrN₂S, and it has a molecular weight of approximately 231.113 g/mol. This compound appears as a yellow solid and has a density of about 1.6 g/cm³ . The presence of the bromine atom at the 7-position of the pyridine ring contributes to its unique chemical properties and reactivity.

The reactivity of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine primarily involves nucleophilic substitution reactions due to the presence of the bromine atom. This compound can undergo various chemical transformations, including:

  • Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Cyclization reactions: Under certain conditions, it may participate in cyclization reactions to form more complex heterocycles.
  • Oxidation and reduction: The thiazine moiety can be subjected to oxidation or reduction, altering its electronic properties and potential biological activity.

The synthesis of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine can be achieved through several methods:

  • Cyclization of precursors: Starting from appropriate pyridine and thiazine derivatives, cyclization reactions can be induced using suitable reagents under controlled conditions.
  • Bromination reactions: The introduction of the bromine substituent can be accomplished via electrophilic bromination of the corresponding pyridine derivative.
  • Multi-step synthesis: This may involve several reaction steps including condensation and rearrangement processes to form the final product.

Each method may vary in yield and purity depending on the specific reagents and conditions employed.

7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound for drug development targeting infectious diseases or inflammatory conditions.
  • Chemical research: It may be used as an intermediate in the synthesis of more complex organic molecules or materials.
  • Agriculture: Its antimicrobial properties could be explored for use in crop protection formulations.

Interaction studies involving 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine have begun to reveal its potential interactions with biological macromolecules. These studies focus on:

  • Protein binding assays: Evaluating how effectively the compound binds to target proteins involved in disease processes.
  • Enzyme inhibition studies: Investigating its ability to inhibit specific enzymes that play critical roles in metabolic pathways.
  • Cellular assays: Assessing its effects on cell viability and proliferation in various cell lines.

These studies are crucial for understanding the compound's pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine. Here are a few notable examples:

Compound NameStructureUnique Features
7-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazineC₇H₇ClN₂SContains chlorine instead of bromine; may exhibit different reactivity
5-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazineC₈H₉N₂SMethyl group at position 5 alters sterics and electronic properties
6-Amino-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazineC₇H₉N₃SPresence of an amino group introduces potential for further functionalization

These compounds highlight the diversity within this chemical family while emphasizing the unique characteristics imparted by specific substituents such as bromine or chlorine.

XLogP3

2.1

Dates

Modify: 2023-08-16

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